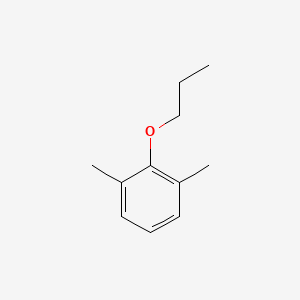
1,3-Dimethyl-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-propoxybenzene: is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where two methyl groups and one propoxy group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethylbenzene (m-xylene) with propyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, bromobenzene derivatives.
Scientific Research Applications
1,3-Dimethyl-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Medicine: Research into its potential as a precursor for active pharmaceutical ingredients (APIs) is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-propoxybenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The propoxy group can participate in hydrogen bonding and van der Waals interactions, while the methyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, or other molecular targets.
Comparison with Similar Compounds
1,3-Dimethylbenzene (m-xylene): Lacks the propoxy group, making it less versatile in certain chemical reactions.
1,3-Dimethyl-2-nitrobenzene: Contains a nitro group instead of a propoxy group, leading to different reactivity and applications.
1,3-Dimethyl-2-propylbenzene: Similar structure but with a propyl group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 1,3-Dimethyl-2-propoxybenzene’s unique combination of methyl and propoxy groups provides distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61144-80-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,3-dimethyl-2-propoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
ORWYJYFTKGSHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















